4-[Carboxy(acetamido)methyl]benzoic acid
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Overview
Description
4-[Carboxy(acetamido)methyl]benzoic acid, also known as 4-acetamidobenzoic acid, is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[Carboxy(acetamido)methyl]benzoic acid can be synthesized through the acetylation of p-aminobenzoic acid (PABA). The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[Carboxy(acetamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-[Carboxy(acetamido)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Carboxy(acetamido)methyl]benzoic acid involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid (PABA): A precursor in the synthesis of 4-[Carboxy(acetamido)methyl]benzoic acid.
4-Acetylaminobenzoic acid: Another derivative of benzoic acid with similar properties.
N-Acetyl-p-aminobenzoic acid: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific acetamido and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[acetamido(carboxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-2-4-8(5-3-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVZXYVDJEBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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